2-Bromo-5-fluorophenyl isothiocyanate

Overview

Description

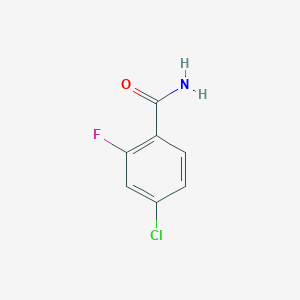

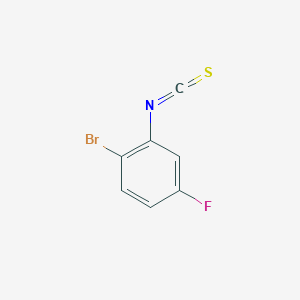

2-Bromo-5-fluorophenyl isothiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.08 . It is also known by the synonym 1-Bromo-4-fluoro-2-isothiocyanatobenzene . It is typically stored at 2-8°C and is a clear liquid in its physical form .

Synthesis Analysis

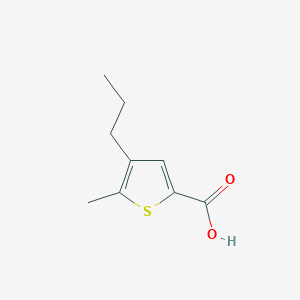

The synthesis of 2-Bromo-5-fluorophenyl isothiocyanate involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-4-fluoro-2-isothiocyanatobenzene . The InChI code is 1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H .Physical And Chemical Properties Analysis

2-Bromo-5-fluorophenyl isothiocyanate is a solid at room temperature . It has a predicted boiling point of 286.2°C at 760 mmHg and a predicted density of 1.6 g/cm3 .Scientific Research Applications

Enhancing Anticancer Activity

In Vitro Evaluation of Sulforaphane and a Natural Analog as Potent Inducers of 5-Fluorouracil Anticancer Activity This study investigated the impact of sulforaphane and its natural analog alyssin on the anticancer activity of 5-fluorouracil. The research revealed that the interaction between isothiocyanates (R-NCS) and 5-fluorouracil resulted in enhanced anticancer effects, particularly in colon cancer cell lines. The combination led to either additive or synergistic interactions, intensifying apoptotic cell death and cytostatic effects, demonstrating the potential role of isothiocyanates in cancer therapy enhancement (Milczarek et al., 2018).

Antibacterial and Antifungal Properties

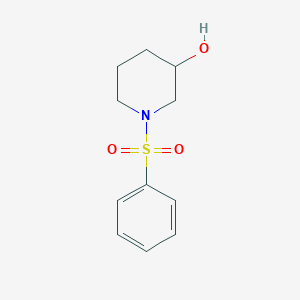

Microwave Assisted Synthesis and Antimicrobial Activity of Novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles Derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide This paper explored the synthesis of precursors from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide and aryl isothiocyanates, which, upon microwave irradiation, resulted in products with significant antibacterial and antifungal activities. The study confirmed the structures of these compounds through various spectroscopic methods and highlighted their potential as antimicrobial agents (Dengale et al., 2019).

Synthesis of Organic Compounds

Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence Thisstudy reported the successful preparation of 2-aryl-3-fluoro-5-silylthiophenes through a two-step process involving an S(N)2'-type reaction and a [2,3]sigmatropic rearrangement. The paper highlighted the relevance of this compound in organic synthesis, showcasing the potential applications of 2-bromo-5-fluorophenyl isothiocyanate derivatives in chemical synthesis (Hirotaki & Hanamoto, 2013).

Structural and Physical Properties

Crystal structures of 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene and 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene The paper detailed the synthesis and crystal structures of two thiochromene derivatives, highlighting their molecular interactions and structural features. The findings provide insights into the molecular architecture and interaction patterns of compounds involving 2-bromo-5-fluorophenyl isothiocyanate, contributing to the understanding of their physical properties and potential applications (Pham et al., 2019).

Antipathogenic Activity

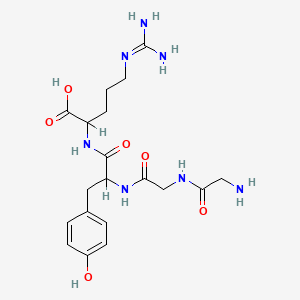

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives This research synthesized a range of acylthioureas derived from isothiocyanates, including 2-bromo-5-fluorophenyl isothiocyanate, and tested their antipathogenic activity. The study found significant activity against certain bacterial strains, especially those known to form biofilms, highlighting the potential of these derivatives in developingnovel antimicrobial agents. The anti-pathogenic activity was notably significant against Pseudomonas aeruginosa and Staphylococcus aureus, emphasizing the potential therapeutic applications of these compounds (Limban et al., 2011).

Safety and Hazards

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has been assigned the signal word “Danger” and is associated with hazard statements H314 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Mechanism of Action

Mode of Action

Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function . The bromo and fluoro substituents on the phenyl ring may influence the reactivity of the isothiocyanate group and the selectivity of its interactions.

Biochemical Pathways

Isothiocyanates can affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Isothiocyanates, in general, are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorophenyl isothiocyanate. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity of the isothiocyanate group and the stability of the compound .

properties

IUPAC Name |

1-bromo-4-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYALAIWRFVCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395780 | |

| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluorophenyl isothiocyanate | |

CAS RN |

175205-35-3, 1027513-65-0 | |

| Record name | 1-Bromo-4-fluoro-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1027513-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)

![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)